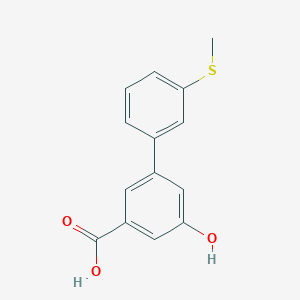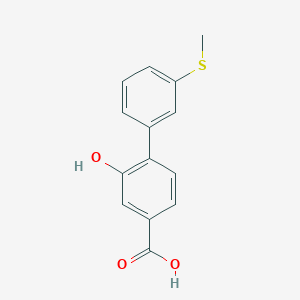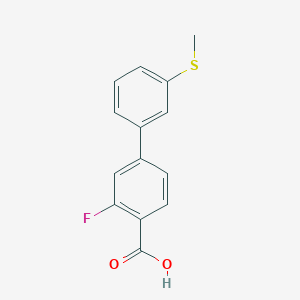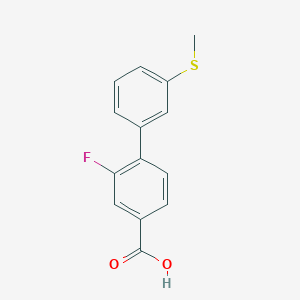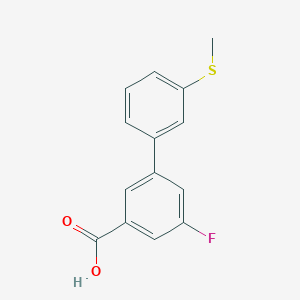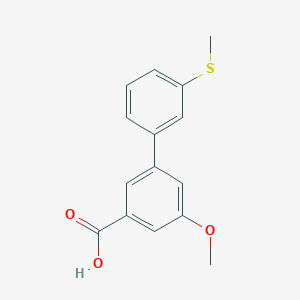
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-methylthiophenyl)benzoic acid, also known as 6-Cl-2-MTPB, is an organochlorine compound with a molecular formula of C10H7ClO2S. It is a white crystalline solid with a melting point of 155 °C and a solubility of 0.3 g/L in water. 6-Cl-2-MTPB is a widely used compound in scientific research, as it is an important intermediate for the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
作用機序
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is an organochlorine compound, meaning it contains a chlorine atom bonded to a carbon atom. This chlorine atom is highly reactive and can act as a catalyst for various reactions. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a high affinity for certain molecules, such as proteins, lipids, and nucleic acids, which makes it useful for targeting specific molecules within cells.
Biochemical and Physiological Effects
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
実験室実験の利点と制限
One of the main advantages of using 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its high reactivity. This makes it an ideal catalyst for various reactions, as well as a useful tool for targeting specific molecules within cells. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is also toxic and must be handled with care. In addition, it has a high solubility in water, which can make it difficult to remove from solutions.
将来の方向性
There are a number of potential future directions for research involving 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. One possible direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to explore its potential as a catalyst for various reactions, as well as its potential uses in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity and how to best handle and dispose of it safely.
合成法
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenol with chlorine gas in the presence of a base, such as sodium hydroxide. This reaction produces 6-chloro-3-methylthiophenol, which is then reacted with benzoyl chloride in the presence of a base. This reaction produces 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%.
科学的研究の応用
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
特性
IUPAC Name |
2-chloro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHRJWVNVIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

